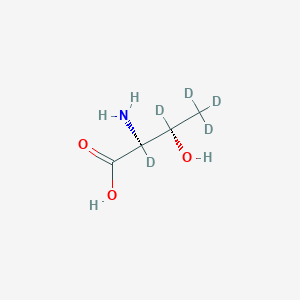
L-Threonine-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine-D5 is a deuterium-labeled form of L-Threonine, a naturally occurring amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs. L-Threonine itself is essential for protein synthesis and various metabolic functions in living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Threonine-D5 can be synthesized through microbial fermentation, where specific strains of bacteria are engineered to incorporate deuterium into the L-Threonine molecule. The fermentation process involves culturing the bacteria in a medium containing deuterated water (D2O) and other necessary nutrients. The bacteria metabolize the deuterated water, incorporating deuterium into the L-Threonine produced .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration. After fermentation, the product is purified using techniques like crystallization and chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate this compound from these keto acids .
Aplicaciones Científicas De Investigación
L-Threonine-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of L-Threonine-D5 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Threonine. The deuterium labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Threonine: The non-labeled form of L-Threonine.
L-Valine-D8: Another deuterium-labeled amino acid used in similar research applications.
L-Leucine-D10: A deuterium-labeled form of L-Leucine used for metabolic studies.
Uniqueness
L-Threonine-D5 is unique due to its specific labeling with deuterium, which provides distinct advantages in research. The deuterium atoms make it possible to study metabolic pathways with greater precision and accuracy compared to non-labeled compounds. This makes this compound particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
124.15 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D |
Clave InChI |
AYFVYJQAPQTCCC-WKHZCAFQSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)N |
SMILES canónico |
CC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)


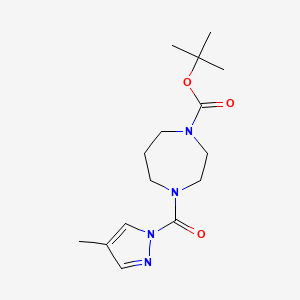

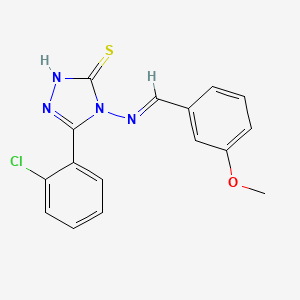

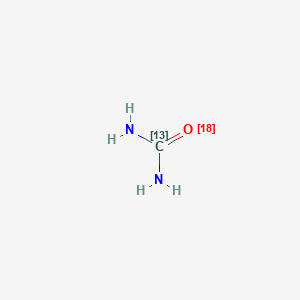
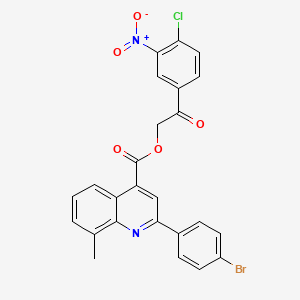
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

